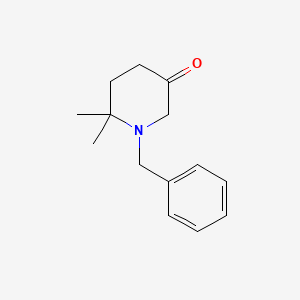![molecular formula C20H16O4 B12849380 4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12849380.png)
4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Benzyloxy)-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the biphenyl family This compound is characterized by the presence of a benzyloxy group, a hydroxyl group, and a carboxylic acid group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Benzyloxy)-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Functional Groups: The benzyloxy group can be introduced via a nucleophilic substitution reaction, while the hydroxyl group can be added through a hydroxylation reaction. The carboxylic acid group can be introduced through a carboxylation reaction.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-(Benzyloxy)-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
4’-(Benzyloxy)-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’-(Benzyloxy)-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzyloxy group can interact with hydrophobic pockets in proteins, affecting their function. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects.
Similar Compounds:
4-(Benzyloxy)phenylacetic acid: Similar structure with a benzyloxy group and a carboxylic acid group.
4-Hydroxybiphenyl-3-carboxylic acid: Similar structure with a hydroxyl group and a carboxylic acid group.
Uniqueness: 4’-(Benzyloxy)-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C20H16O4 |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
2-hydroxy-5-(4-phenylmethoxyphenyl)benzoic acid |
InChI |
InChI=1S/C20H16O4/c21-19-11-8-16(12-18(19)20(22)23)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12,21H,13H2,(H,22,23) |
Clé InChI |
NMQDHXHZIIBLOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Magnesium [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B12849299.png)




![Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy-](/img/structure/B12849314.png)

![(2R,4AR,6S,7S,8S,8aS)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12849339.png)
